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molecular formula C18H26O5 B1307527 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 201601-60-7

4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid

Cat. No. B1307527
M. Wt: 322.4 g/mol
InChI Key: BNTAHXSRBNHLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08105662B2

Procedure details

A solution of 3,4-Dihydro-2H-pyran (24.7 g) was added drop wise at room temperature to a solution of 4[(6-hydroxyhexyl)oxy]benzoic acid (35 g), toluene-4-sulfonic acid monohydrate (1.8) in diethylether (440 ml) and stirred at room temperature for 18 h. The resulting mixture was filtered over Hyflo Super Cel (FLUKA), organic solvents were removed in vacuum. The residue (60 g) was purified by column flash chromatography on silica gel using toluene/ethyl acetate (1:1) as eluent, to give after crystallisation from ethyl acetate/hexane (5:40) 4{[6(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzoic acid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[OH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)C>[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([C:19]([OH:21])=[O:20])=[CH:22][CH:23]=1 |f:2.3|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
35 g
Type
reactant
Smiles
OCCCCCCOC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
440 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered over Hyflo Super Cel (FLUKA), organic solvents
CUSTOM
Type
CUSTOM
Details
were removed in vacuum
CUSTOM
Type
CUSTOM
Details
The residue (60 g) was purified by column flash chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after crystallisation from ethyl acetate/hexane (5:40) 4{[6(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzoic acid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
O1C(CCCC1)OCCCCCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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